1-[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-3-pyridin-3-ylpropan-1-one
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Overview
Description
1-[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-3-pyridin-3-ylpropan-1-one is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and an amino group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-3-pyridin-3-ylpropan-1-one typically involves the construction of the pyrrolidine ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolidine ring. The amino group is then introduced via reductive amination or other suitable reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalytic hydrogenation, advanced purification techniques, and continuous flow reactors to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
1-[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-3-pyridin-3-ylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
1-[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-3-pyridin-3-ylpropan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-3-pyridin-3-ylpropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
- (3R,4S)-1-(1-naphthoyl)-4-propylpyrrolidin-3-amine**: Another pyrrolidine derivative with distinct biological activities.
1-(3-chlorophenyl)-3-methyl-2-pyrazolin-5-one: Known for its selective COX-2 inhibition.
Uniqueness
1-[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-3-pyridin-3-ylpropan-1-one is unique due to its specific stereochemistry and the presence of both pyrrolidine and pyridine rings. This structural combination imparts unique physicochemical properties and biological activities, making it a valuable compound for research and development .
Properties
IUPAC Name |
1-[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-3-pyridin-3-ylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-2-4-13-10-18(11-14(13)16)15(19)7-6-12-5-3-8-17-9-12/h3,5,8-9,13-14H,2,4,6-7,10-11,16H2,1H3/t13-,14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXQSGZEOOVEHK-KBPBESRZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CC1N)C(=O)CCC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H]1CN(C[C@@H]1N)C(=O)CCC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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